molecular formula C9H3Br2ClFN B13130451 4,6-Dibromo-3-chloro-7-fluoroquinoline

4,6-Dibromo-3-chloro-7-fluoroquinoline

Cat. No.: B13130451
M. Wt: 339.38 g/mol
InChI Key: XGBPUJKNWMNUFV-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-chloro-7-fluoroquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of bromine, chlorine, and fluorine atoms into the quinoline structure can significantly alter its chemical properties and biological activities, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-chloro-7-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives. For example, the bromination and chlorination of 7-fluoroquinoline can be achieved using bromine and chlorine reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-chloro-7-fluoroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-chloro-7-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial DNA gyrase, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chloro-7-fluoroquinoline
  • 4-Chloro-7-fluoroquinoline
  • 3,4-Dichloro-7-fluoroquinoline
  • 4-Bromo-6-fluoroquinoline

Uniqueness

4,6-Dibromo-3-chloro-7-fluoroquinoline is unique due to the presence of multiple halogen atoms, which can significantly enhance its reactivity and biological activity compared to similar compounds. The combination of bromine, chlorine, and fluorine atoms in the quinoline structure provides a unique set of chemical properties that can be exploited for various applications .

Properties

Molecular Formula

C9H3Br2ClFN

Molecular Weight

339.38 g/mol

IUPAC Name

4,6-dibromo-3-chloro-7-fluoroquinoline

InChI

InChI=1S/C9H3Br2ClFN/c10-5-1-4-8(2-7(5)13)14-3-6(12)9(4)11/h1-3H

InChI Key

XGBPUJKNWMNUFV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)N=CC(=C2Br)Cl

Origin of Product

United States

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